molecular formula C6H12N2O B12868431 (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine

(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine

Cat. No.: B12868431
M. Wt: 128.17 g/mol
InChI Key: KHXXSTHNMREFPM-WHFBIAKZSA-N
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Description

(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is a chiral compound belonging to the oxazoline family This compound is characterized by its unique structure, which includes an oxazoline ring with ethyl and methyl substituents

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(4S,5S)-4-ethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C6H12N2O/c1-3-5-4(2)9-6(7)8-5/h4-5H,3H2,1-2H3,(H2,7,8)/t4-,5-/m0/s1

InChI Key

KHXXSTHNMREFPM-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H]1[C@@H](OC(=N1)N)C

Canonical SMILES

CCC1C(OC(=N1)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an aldehyde or ketone, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism by which (4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine exerts its effects involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-4-Ethyl-5-methyl-4,5-dihydrooxazol-2-amine is unique due to its specific oxazoline ring structure and the presence of both ethyl and methyl substituents. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile building block for various applications .

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